![molecular formula C8H10O2 B15076994 Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] CAS No. 5628-76-2](/img/structure/B15076994.png)
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with epoxides in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclopropane-1,6’-3oxatricyclo[3.2.1.02,4]octane]
- Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,3-oxetane]
Uniqueness
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
5628-76-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] |
InChI |
InChI=1S/C8H10O2/c1-4-2-8(3-9-8)5(1)7-6(4)10-7/h4-7H,1-3H2 |
InChI-Schlüssel |
GEIDOFPJIIHSCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(C1C4C2O4)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


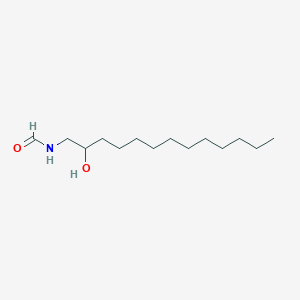
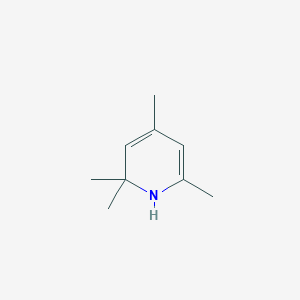

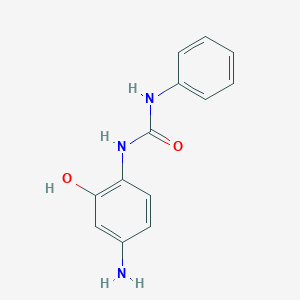

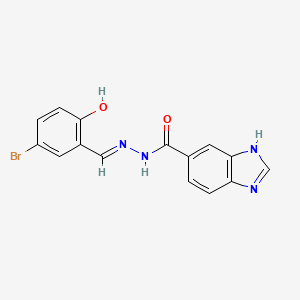

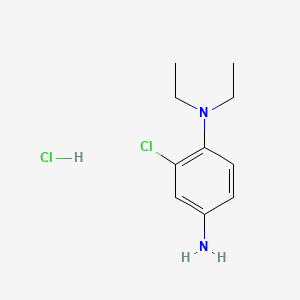

![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
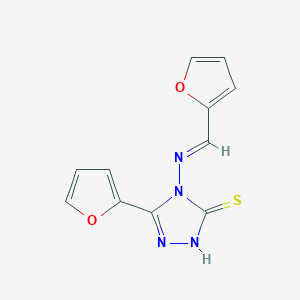
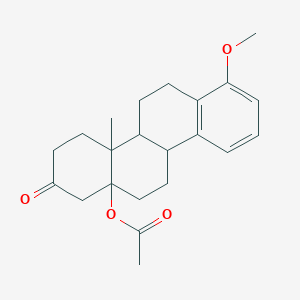
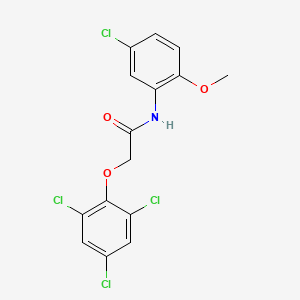
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
